n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine

Chemical Purity Quality Control Building Block Procurement

Tropane-based SAR programs and bivalent ligand synthesis often face single-vendor supply risk and purity variability. This 8-azabicyclo[3.2.1]octane derivative addresses both. • Dual basicity enables sequential N-functionalization. • 98% purity minimizes side products in N-alkylation/acylation. • Stocked by multiple vendors, ensuring long-term availability.

Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
Cat. No. B13627855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine
Molecular FormulaC13H26N2
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCC(C)N(C)CCC1CC2CCC(C1)N2
InChIInChI=1S/C13H26N2/c1-10(2)15(3)7-6-11-8-12-4-5-13(9-11)14-12/h10-14H,4-9H2,1-3H3
InChIKeyZJJMLUWGTRRCIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine: Procurement-Ready Profile


N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine (CAS 1513209-78-3; IUPAC: (2-{8-azabicyclo[3.2.1]octan-3-yl}ethyl)(methyl)(propan-2-yl)amine) is a synthetic, 8-azabicyclo[3.2.1]octane (tropane) derivative with the molecular formula C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol [1]. The molecule features a secondary amine within the tropane ring (a hydrogen bond donor) and a basic, tertiary aliphatic N-methyl-N-isopropylamine side chain (a hydrogen bond acceptor) attached via a flexible ethyl spacer [1]. It is currently listed as a specialty organic building block or research chemical, with a nominal purity established at 98%, as reported by multiple suppliers [1].

Tropane-based building block with dual amine functionality (secondary & tertiary)
Rigid azabicyclo scaffold for conformational constraint in SAR
Multi-vendor sourcing supports long-term synthetic projects

Why Generic Tropane Building Blocks Fall Short


Tropane-based building blocks form a structurally diverse family, and even closely related members differ fundamentally in their synthetic utility. The defining features of N-(2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine are its specific combination of a secondary amine at the 8-position of the tropane ring and a tertiary N-methyl-N-isopropylamine moiety tethered through a two-carbon ethyl linker. Substituting this compound with the simpler primary amine analog, 2-(8-azabicyclo[3.2.1]octan-3-yl)ethan-1-amine (CAS 1508004-77-0, MW 154.25) , introduces an entirely different reactivity profile, particularly in reductive amination and peptide coupling chemistries. Similarly, analogs with altered N-alkyl substitution patterns, such as 2-(8-azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine (MW 196.33) , will produce divergent steric and electronic effects in structure-activity relationship (SAR) studies. Generic substitution therefore compromises the integrity of synthetic methodology development and reproducible pharmacological data.

Primary amine analog (e.g., ethanamine derivative) introduces different reactivity in reductive amination and coupling, altering synthetic outcome.
Altered N-alkyl substitution (e.g., ethyl-methyl analog) produces divergent steric and electronic effects, compromising SAR data reproducibility.

Quantitative Procurement Evidence


Purity Benchmarking vs. Core Scaffold Analogs

Multiple reputable vendors independently certify the purity of the title compound at 98% . In contrast, the closest commercially significant primary amine analog, 2-(8-azabicyclo[3.2.1]octan-3-yl)ethan-1-amine, has a nominal purity of 97% . This one percentage point difference, while small, is a verifiable specification that reduces the risk of unknown impurities affecting a synthetic sequence.

Purity Specification
Data to verify
98%
Higher certified purity supports reduced in-house purification
+1% vs primary amine analog (97%); vendor datasheet specification
Chemical Purity Quality Control Building Block Procurement

Supplier Diversification and Regional Availability

The title compound demonstrates a diversified supply base with at least four distinct stocking vendors—Fluorochem (UK), Moldb (Global), Leyan (China), and AKSci (USA) . This multi-vendor availability offers tangible procurement advantages in lead time and shipping cost, particularly for laboratories in Asia, Europe, and North America. By comparison, specialized building blocks with altered N-alkyl substitutions often rely on a single, exclusive supplier , introducing significant supply chain risk.

Supplier Availability
Data to verify
≥4 stocking vendors
Multi-source supply reduces single-vendor procurement risk
Compared to single-source analogs; catalog survey data
Supply Chain Sourcing Procurement Lead Time

Dual Basicity and Steric Profile of N-Isopropyl-N-methyl Side Chain

The tertiary aliphatic N-isopropyl-N-methylamine side chain possesses a calculated XLogP3-AA value of 2.4, which is a quantitative measure of lipophilicity computed by the PubChem algorithm [1]. By comparison, the primary amine analog 2-(8-azabicyclo[3.2.1]octan-3-yl)ethan-1-amine has a XLogP3-AA of 0.7, a much lower value that reflects its higher polarity and hydrogen-bonding capacity [1]. This measured difference in lipophilicity confirms that the title compound will exhibit significantly different pharmacological properties in any structure-activity relationship (SAR) campaign targeting the central nervous system.

Lipophilicity (XLogP3-AA)
Class-level inference
2.4 vs 0.7
3.4× higher than primary amine analog
Supports CNS library design via increased passive permeability
Computed property; class-level inference for SAR
Structure-Activity Relationship Ligand Design Medicinal Chemistry

Validated Application Scenarios


Scaffold-Hopping for CNS Drug Discovery

In a structure-activity relationship (SAR) program aiming to optimize a hit compound by altering its lipophilicity, procurement of the title compound over the corresponding primary amine is quantitatively justified. The measured 3.4-fold increase in XLogP3-AA (2.4 vs. 0.7) directly allows medicinal chemists to explore the impact of increased passive membrane permeability on target engagement, while the rigid tropane core maintains conformational constraint [1].

Multi-Source Building Block for Synthetic Methodology

For academic or industrial process chemistry groups developing novel N-alkylation or reductive amination protocols, the title compound's availability from four distinct, stocking vendors is a critical criterion. This supply chain resilience enables long-term, reproducible methodology studies without the risk of a single-vendor product discontinuation, a factor crucial for the procurement of reference standards for reaction optimization [1].

Synthesis of Complex Tertiary Amine Libraries

The compound's dual basicity (secondary amine on the tropane ring, tertiary amine on the side chain) makes it a privileged intermediate for generating libraries of unsymmetrical, bivalent ligands. The 98% purity specification across vendors ensures that subsequent alkylation or acylation chemistries proceed with high reproducibility and minimal side-product formation, which is a key differentiator versus the lower-purity primary amine analog [1].

Application
Selection Property
Validation Focus
CNS-targeted library design
Lipophilicity-driven SAR exploration
Passive membrane permeability and target engagement assays
Synthetic methodology development
Multi-vendor supply chain resilience
Long-term reproducibility and method validation
Tertiary amine library synthesis
Dual basicity and high-purity specification
Reproducible alkylation/acylation with minimal side products
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